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Compound of Interest

Compound Name: Nonane

Cat. No.: B091170

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for n-nonane (C9H20). It includes detailed
experimental protocols and a structural elucidation based on the integrated interpretation of
these spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule. For n-nonane, both *H and 3C NMR provide key structural information.

'H NMR Spectroscopy

The *H NMR spectrum of n-nonane is characteristic of a simple straight-chain alkane. Due to
the molecule's symmetry, the 20 protons give rise to only three distinct signals.

e ~0.88 ppm (triplet, 6H): This signal corresponds to the six protons of the two terminal methyl
(CHs) groups (C1 and C9). The signal is split into a triplet by the two adjacent methylene
(CH2) protons.

o ~1.26 ppm (multiplet, 12H): This large, overlapping signal represents the twelve protons of
the six internal methylene (CHz) groups (C3 through C8). The complex splitting pattern
arises from coupling to adjacent methylene groups.
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e ~1.30-1.35 ppm (multiplet, 2H): This signal can often be distinguished, albeit slightly
downfield from the main methylene signal, and corresponds to the two protons on the C2
and C8 methylene groups, adjacent to the terminal methyl groups.

Table 1: *H NMR Spectral Data for n-Nonane

Chemical Shift () o Integration (No. of .

Multiplicity Assignment
ppm H)
~0.88 Triplet (t) 6H 2 x -CHs (C1, C9)

| ~1.26 | Multiplet (m) | 12H | 6 X -CH2- (C3-CS8) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument
frequency.[1][2][3]

3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum of n-nonane shows five distinct signals for the nine
carbon atoms, again due to molecular symmetry (C1=C9, C2=C8, C3=C7, C4=C6, C5).[4]

Table 2: 13C NMR Spectral Data for n-Nonane (in CDCI3)[3]

Chemical Shift (8) ppm Carbon Assignment
~14.1 C1, C9
~22.7 C2,C8
~29.3 C4, C6
~31.9 C3,C7
| ~32.1| C5 |

Note: The assignment of internal methylene carbons can be complex and may require
advanced NMR techniques for unambiguous confirmation.
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Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra of a liquid sample like n-
nonane.

e Sample Preparation:

[e]

Accurately weigh approximately 5-10 mg of n-nonane for tH NMR (20-50 mg for 3C NMR)
into a clean, dry vial.[5]

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) to the
vial.[6][7] Common NMR solvents include deuterated chloroform, benzene, and acetone.

[81[9]
o Ensure the sample is fully dissolved.

o Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly
into a clean 5 mm NMR tube to remove any particulate matter.[5][6] The final sample
depth should be at least 4.5 cm.[5]

o Cap the NMR tube and label it clearly.[6]
e Instrument Setup & Data Acquisition:
o Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

o Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any
magnetic field drift.

o "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity,
resulting in sharp, symmetrical peaks.

o For 3C NMR, tune the carbon probe to the correct frequency.[10]

o Set acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For
guantitative 13C NMR, a longer relaxation delay (d1) is necessary.[11]

o Acquire the spectrum.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCIs at
7.26 ppm for 1H, 77.16 ppm for 13C).

o

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR
spectrum of n-nonane is simple, showing features characteristic of a saturated alkane.[12]

Interpretation of the IR Spectrum

e 2950-2850 cm~1 (Strong, Sharp): These prominent peaks are due to the C-H stretching
vibrations of the methyl (CHs) and methylene (CHz) groups.

e 1465 cm~* (Medium): This absorption corresponds to the scissoring (bending) vibration of
the CHz groups.

e 1375 cm~* (Weak): This peak arises from the symmetrical bending ("umbrella”) mode of the
CHs groups.

e 722 cm~t (Weak): A characteristic rocking vibration of long methylene chains (-(CH2)n-
where n = 4). Its presence is a strong indicator of a long, unbranched alkyl chain.

Table 3: Key IR Absorptions for n-Nonane
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Frequency (cm™?) Vibration Type Assighment
~2955, ~2870 C-H Stretch -CHs

~2925, ~2855 C-H Stretch -CH2-

~1465 C-H Bend -CH:z- (Scissoring)
~1375 C-H Bend -CHs (Symmetrical)

| ~722 | C-H Rock | -(CH2)n- |

Data obtained from neat liquid film analysis.[3][13]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

This method is suitable for pure liquid compounds like n-nonane.[14][15]
e Sample Preparation:

o Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Water should never
be used as it will dissolve the plates.[16] If necessary, clean the plates with a small amount
of a dry solvent like acetone and wipe with a soft tissue.[14]

o Using a pipette, place one or two drops of n-nonane onto the center of one salt plate.[14]

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.[14]

o Data Acquisition:
o Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment first. This allows the
instrument to subtract signals from atmospheric CO2z and water vapor.[17]

o Acquire the sample spectrum.

e Post-Acquisition:
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o Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the
desiccator to protect them from moisture.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For n-nonane, electron ionization (El) is typically used, which causes extensive
fragmentation.

Interpretation of the Mass Spectrum

The mass spectrum of n-nonane displays a small molecular ion peak and a series of fragment
ions corresponding to the loss of alkyl radicals.[18]

» m/z 128 (Molecular lon, M*): This peak corresponds to the intact n-nonane molecule and
confirms its molecular weight of 128.26 g/mol .[19] For straight-chain alkanes, the molecular
ion peak is often of low intensity but is typically the largest in its isomer series.[20]

o Fragmentation Pattern: The fragmentation of n-nonane occurs via cleavage of C-C bonds,
generating a series of carbocations that differ by 14 Da (-CHz-). The most abundant peaks

are typically small, stable carbocations.

o Key Fragments (m/z):

[¢]

m/z 113: [M - CHs]*

o m/z 99: [M - C2Hs]*

o m/z 85: [M - CsH7]*

o m/z71: [M - CaHo]*

o m/z 57: [M - CsHai1]* (Often the base peak)

o m/z 43: [M - CeH13]* (Also a very abundant peak)

Table 4: Major Fragments in the Mass Spectrum of n-Nonane[20][21]
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m/z Value Proposed Fragment
128 [CoH20]* (Molecular lon)
85 [CeHas]*
71 [CsHa1]*
57 [CaHo]*

| 43 | [C3H7]T |

Experimental Protocol for Mass Spectrometry (Electron
lonization)

¢ Instrument Preparation:

o Tune and calibrate the mass spectrometer according to the manufacturer's protocol,
typically using a known calibration compound. This ensures mass accuracy and resolution.
[22]

o Acquire a background spectrum to identify and subtract any column bleed or

contaminants.
e Sample Introduction:

o For a volatile liquid like n-nonane, it is typically introduced via Gas Chromatography (GC-

MS) or a direct insertion probe.

o In GC-MS, a dilute solution of n-nonane is injected into the GC, where it is vaporized and
separated from the solvent before entering the mass spectrometer's ion source.

« lonization and Analysis:

o In the ion source, the gaseous n-nonane molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation.
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o The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-
of-flight).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectral Interpretation

By combining the information from all three spectroscopic techniques, the structure of n-
nonane can be unambiguously confirmed.
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Inferred Structural Features

Molecular Formula: CeH20
- Molecular Weight: 128
Spectroscopic Data

Mass Spec Data
- M+ atm/z 128 > Unbranched Alkyl Chain
- Fragments at m/z 43, 57, 71... (Fragmentation Pattern)

Final Structure
NMR Data > Terminal -CHs and
-1H: ~0.9 ppm (t), ~1.3 ppm (m) internal -CHz groups
- 13C: 5 signals (alkane region)
Presence of C-H bonds
IR Data P (Saturated Alkane)
- C-H stretch (2950-2850 cm™1)
- CHz rock (~722 cm™?)

v

Long -(CH2)n- chain
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1. Sample Preparation

Obtain Pure Liquid Sample
(n-Nonane)

2. Data Acduisition

NMR Acquisition

IR Acquisition MS Acquisition

(Dissolve in CDCI3) (GC-MS Injection)

(Neat Liquid Film)

3. Data Analysivs & Interpretation

Analyze Chemical Shifts, Identify Characteristic Determine Molecular Weight
Coupling, and Integrals Vibrational Frequencies and Fragmentation

4. Structural Confirmation

Combine All Data to
Confirm Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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